molecular formula C16H14N4O B2987609 (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide CAS No. 1799261-65-6

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide

Cat. No.: B2987609
CAS No.: 1799261-65-6
M. Wt: 278.315
InChI Key: SQGSBYMGKQHBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide is a synthetic organic compound featuring a prop-2-enamide backbone substituted with a 1-cyanocyclopropyl group and a 2-pyrazol-1-ylphenyl moiety. Its molecular structure incorporates a pyrazole ring, a heterocycle recognized in medicinal chemistry for its role in protein binding and inhibition . The compound's core scaffold suggests potential as a building block for developing bioactive molecules, particularly given that pyrazole and 1,2,4-triazole derivatives have demonstrated significant neuroprotective effects in research models by modulating key apoptotic pathways . Specifically, related compounds have been shown to decrease levels of pro-apoptotic proteins like Bax and reduce caspase-3 activation, which are critical effectors in the execution phase of programmed cell death . This mechanism is a valuable target for investigating therapeutic strategies for neurodegenerative conditions. The trans (E) configuration of the acrylamide group and the presence of the cyanocyclopropyl and arylpyrazole groups make it a compound of interest for structure-activity relationship (SAR) studies in drug discovery. This product is intended for research applications such as in vitro biochemical assays and hit-to-lead optimization studies. It is supplied with comprehensive analytical data (NMR, LC-MS, and HPLC for purity) to ensure batch-to-batch consistency and support rigorous scientific research. For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-N-(1-cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c17-12-16(8-9-16)19-15(21)7-6-13-4-1-2-5-14(13)20-11-3-10-18-20/h1-7,10-11H,8-9H2,(H,19,21)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGSBYMGKQHBJU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)C=CC2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(C#N)NC(=O)/C=C/C2=CC=CC=C2N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide is a chemical compound with the molecular formula C16H14N4O and a molecular weight of 278.315 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound is characterized by its unique structure, which includes a cyanocyclopropyl group and a pyrazole moiety. The IUPAC name for this compound is (E)-N-(1-cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide, and it is cataloged under CAS Number 1799261-65-6.

Biological Activity Overview

Research indicates that (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Properties : There is evidence to suggest that this compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Effects : Some studies have indicated that (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide has antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in cytokine levels in vitro
AntimicrobialEffective against specific bacterial strains

Case Study: Anticancer Activity

In a study conducted by Dr. Amgad Rabie's research lab, (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting effective potency against the tested lines . The study proposed that the compound induces apoptosis through mitochondrial pathways.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. Using an in vitro model, researchers observed a decrease in TNF-alpha and IL-6 production when cells were treated with (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide. This suggests that the compound could be useful in managing inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on synthesis, structural features, and pharmacological implications relative to analogous enamide and pyrazole-containing compounds.

Structural and Functional Differences

Compound Key Substituents Bioactivity Implications
Target Compound 1-Cyanocyclopropyl, pyrazol-1-ylphenyl Enhanced metabolic stability; potential kinase inhibition due to planar enamide
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide () 2-Hydroxypropyl, phenyl Higher polarity (hydroxyl group) may improve solubility but reduce membrane permeability
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide () Trimethylacetamide, phenylpyrazole Quaternary ammonium (trimethylacetamide) may enhance CNS penetration but increase toxicity risk

Pharmacological and Physicochemical Properties

  • Target Compound: The 1-cyanocyclopropyl group reduces susceptibility to oxidative metabolism compared to the hydroxyl group in ’s compound. This modification likely extends half-life in vivo but may reduce aqueous solubility.
  • Pyrazole vs.

Research Findings and Limitations

  • Evidence Gaps : Neither provided source directly addresses the target compound. Data on its synthesis, crystallography, or biological activity must be inferred from structurally related molecules.
  • Theoretical Predictions: Computational modeling (e.g., DFT or molecular docking) could elucidate the steric and electronic effects of the cyanocyclopropyl group versus hydroxypropyl or trimethylacetamide groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.